molecular formula C15H19N3O3 B6139886 N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Cat. No. B6139886
M. Wt: 289.33 g/mol
InChI Key: CVNJUOYAMWNQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide, also known as QNZ, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. QNZ belongs to the class of quinazoline derivatives and has been shown to exhibit anti-inflammatory, anti-cancer, and immunomodulatory effects.

Scientific Research Applications

N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. This compound has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, this compound has been found to modulate the immune system by inhibiting the production of cytokines and chemokines.

Mechanism of Action

The mechanism of action of N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is mainly attributed to its ability to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation, apoptosis, and immune response. This compound binds to the cysteine residue of the NF-κB essential modulator (NEMO), a protein that is required for the activation of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent gene expression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). This compound has also been found to induce apoptosis and inhibit the proliferation of cancer cells by regulating the expression of genes involved in cell cycle progression and apoptosis. In addition, this compound has been shown to modulate the immune system by inhibiting the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its purity and yield can be improved through various purification techniques. This compound has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action has been well characterized. However, this compound also has some limitations for lab experiments. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. In addition, this compound has poor solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide. One area of research is the development of more potent and selective inhibitors of NF-κB that can be used as potential therapeutics for various diseases. Another area of research is the investigation of the potential synergistic effects of this compound with other drugs or compounds. In addition, further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of this compound in vivo, and to evaluate its safety and efficacy in preclinical and clinical studies.

Synthesis Methods

N-(3-isopropoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can be synthesized through a multi-step process involving the condensation of 2-aminobenzonitrile with ethyl acetoacetate, followed by reduction and acylation. The final product is obtained through the reaction of the intermediate with isopropyl alcohol and acetic anhydride. The purity and yield of this compound can be improved through various purification techniques such as recrystallization and column chromatography.

properties

IUPAC Name

4-oxo-N-(3-propan-2-yloxypropyl)-3H-quinazoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-10(2)21-9-5-8-16-15(20)13-17-12-7-4-3-6-11(12)14(19)18-13/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNJUOYAMWNQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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